
2-(3-氨基氮杂环丁-1-基)-1-苯基乙酮
描述
“2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one” is an organic compound that has been of recent interest in scientific research. It contains an azetidine ring, which is a four-membered cyclic lactam . Azetidines are recognized as useful building blocks for the synthesis of a large number of antibiotics used in medicine .
Synthesis Analysis
The synthesis of azetidines often involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . A green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed .Chemical Reactions Analysis
The chemical reactions involving azetidines are diverse. For instance, the synthesis of 3-pyrrole-substituted 2-azetidinones involves the reaction of carbamate with aq HCl . The Suzuki–Miyaura cross-coupling reaction has also been used for the synthesis and diversification of novel heterocyclic amino acid derivatives .科学研究应用
新型 NAAA 抑制剂
2-(3-氨基氮杂环丁-1-基)-1-苯基乙酮衍生物已被探索为有效的 N-酰基乙醇胺酸酰胺酶 (NAAA) 抑制剂,为治疗疼痛和炎症状态提供了一种新方法。通过阻止具有抗炎和抗伤害感受作用的化合物棕榈酰乙醇胺 (PEA) 的降解,这些抑制剂可能提供新的治疗策略。合成的 N-(2-氧代氮杂环丁-3-基)酰胺显示出良好的效力和改善的理化性质,使其适用于全身给药,突出了 3-氨基氮杂环丁-2-酮衍生物的结构特征对于有效的 NAAA 抑制的重要性 (Fiasella 等人,2014 年)。
抗菌和抗微生物活性
2-(3-氨基氮杂环丁-1-基)-1-苯基乙酮及其类似物的化学框架已融入到各种化合物中,展示出显着的抗菌、抗微生物、抗分枝杆菌和细胞毒活性。这些活性表明它们在开发针对各种细菌感染和疾病的新治疗剂方面的潜力。例如,与吲哚核连接的氮杂环酮和噻唑烷酮部分对一系列微生物菌株表现出优异的活性,强调了这种化学结构在促进具有所需生物活性的化合物设计中的多功能性 (Saundane 和 Walmik,2013 年)。
抗炎应用
合成工作还针对具有 2-(3-氨基氮杂环丁-1-基)-1-苯基乙酮结构的化合物的抗炎特性进行开发。研究已发现各种衍生物表现出有效的抗炎活性,其中一些可能比传统的非甾体抗炎药 (NSAIDs) 具有优势,因为它们具有更理想的安全性且溃疡形成潜力降低。这表明在治疗以炎症和疼痛为特征的疾病中具有潜在应用,正在进行的研究旨在优化这些化合物的功效和安全性 (Kalsi 等人,1990 年)。
未来方向
作用机制
Target of Action
The primary target of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is the Histamine H3 receptor (H3R) . The H3R is a G protein-coupled receptor that regulates the release of several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine .
Mode of Action
2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one interacts with its target, the H3R, as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one binds to the H3R and activates it, leading to a series of intracellular events .
Biochemical Pathways
Upon activation of the H3R by 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one, there is a decrease in the production of cyclic adenosine monophosphate (cAMP) within the cell . This leads to a decrease in the release of various neurotransmitters, affecting several biochemical pathways and their downstream effects .
Result of Action
The activation of the H3R by 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one leads to a decrease in the release of various neurotransmitters . This can result in a variety of molecular and cellular effects, depending on the specific physiological context. For example, in the central nervous system, this could potentially affect processes such as sleep regulation, cognition, and food intake .
生化分析
Biochemical Properties
2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with histamine H3 receptors, acting as a partial agonist . This interaction is crucial as it can modulate the release of neurotransmitters and influence central nervous system activity. Additionally, 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one exhibits good metabolic stability and weak activity on cytochrome P450 enzymes .
Cellular Effects
The effects of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with histamine H3 receptors can affect cyclic adenosine monophosphate (cAMP) levels, thereby influencing downstream signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one exerts its effects through specific binding interactions with biomolecules. The compound binds to histamine H3 receptors, acting as a partial agonist . This binding interaction can inhibit or activate various enzymes, leading to changes in gene expression and cellular responses. The proposed binding mode of the compound indicates key interactions similar to those attained by histamine .
Dosage Effects in Animal Models
The effects of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one vary with different dosages in animal models. At lower doses, the compound can modulate neurotransmitter release and influence central nervous system activity without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolic stability and weak activity on these enzymes suggest that it may have a favorable pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific tissues, impacting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of 2-(3-Aminoazetidin-1-yl)-1-phenylethan-1-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(3-aminoazetidin-1-yl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-10-6-13(7-10)8-11(14)9-4-2-1-3-5-9/h1-5,10H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJXAYJVRBZRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



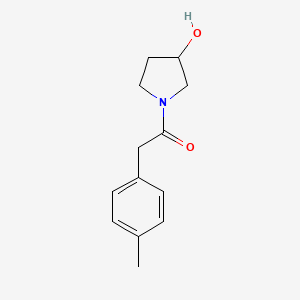
![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)
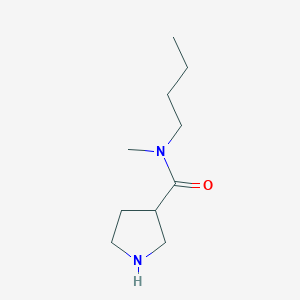
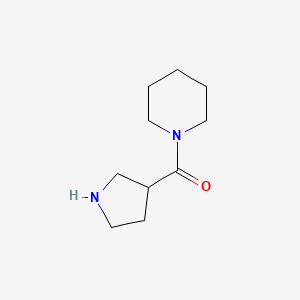


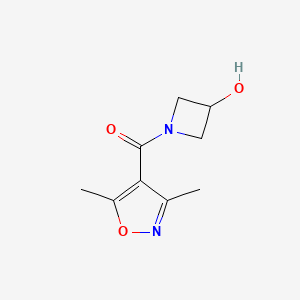
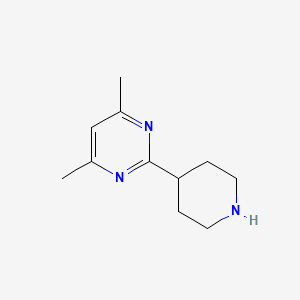
![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1489035.png)
![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)


